methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate
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Overview
Description
Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate is a compound of interest in various fields of chemistry and industry It is characterized by its unique structure, which includes a carbamate group, a phenylethenyl group, and a sulfonylamino group
Mechanism of Action
Target of Action
Carbamate-bearing molecules, which this compound is a part of, play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents .
Mode of Action
Carbamates, including our compound of interest, are specifically designed to make drug−target interactions through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties .
Biochemical Pathways
Carbamates in general have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .
Pharmacokinetics
Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Action Environment
Carbamates in general display very good chemical and proteolytic stabilities .
Biochemical Analysis
Biochemical Properties
It is known that carbamates, a class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate are currently unknown. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies are needed to confirm these potential effects .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
Studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could also influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out in various solvents such as dichloromethane or toluene . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to enhance the reaction efficiency and selectivity. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been employed as effective and recoverable heterogeneous catalysts for the synthesis of carbamates . These catalysts offer advantages such as easy recovery and recyclable stability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenyl carbamate: Similar in structure but lacks the sulfonylamino group.
Ethyl N-phenyl carbamate: Similar but with an ethyl group instead of a methyl group.
Methyl N-(2-phenylethyl)carbamate: Similar but with a phenylethyl group instead of a phenylethenyl group.
Uniqueness
Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate is unique due to the presence of the sulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)11-12-17(14,15)8-7-9-5-3-2-4-6-9/h2-8,12H,1H3,(H,11,13)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUADGBHDMYGDW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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